1-(Piperidin-2-yl)naphthalen-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-2-ylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-14-9-8-11-5-1-2-6-12(11)15(14)13-7-3-4-10-16-13/h1-2,5-6,8-9,13,16-17H,3-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKMNMJNMHQRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations for 1 Piperidin 2 Yl Naphthalen 2 Ol and Derivatives
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of structurally diverse molecules in a single step, avoiding the isolation of intermediates. researchgate.net This approach is particularly valuable for creating libraries of compounds for drug discovery.
Mannich Condensation Approaches for 1-(Piperidin-2-yl)naphthalen-2-ol Synthesis
The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound synthesis, this typically involves the condensation of a naphthol, an aldehyde, and an amine.
A common route involves the reaction of 2-naphthol (B1666908), an appropriate aldehyde, and piperidine (B6355638) or its derivatives. The reaction is often catalyzed by an acid or a base. For instance, the condensation of 2-naphthol, various aromatic aldehydes, and piperidine can be achieved using L-proline as a catalyst under solvent-free conditions, yielding the corresponding Betti bases in high yields. rsc.org Microwave-assisted Mannich reactions on acidic alumina (B75360) have also been reported for the aminoalkylation of 2-naphthol with aromatic aldehydes and secondary amines like piperidine, providing the desired products in good yields under solvent-free conditions. rsc.org
The mechanism of the Mannich reaction involves the initial formation of an iminium ion from the aldehyde and the amine. This electrophilic iminium ion then reacts with the nucleophilic enol or enolate form of the naphthol to form the final product. The choice of catalyst can influence the reaction rate and selectivity.
Petasis Reaction Pathways for Substituted Aminophenols
The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.org This reaction is particularly useful for the synthesis of α-amino acids, β-amino alcohols, and aminophenols. acs.org A key advantage of the Petasis reaction is its tolerance of a wide range of functional groups and the fact that it often proceeds without a catalyst. wikipedia.orgacs.org
The synthesis of substituted aminophenols via the Petasis reaction typically involves the reaction of a salicylaldehyde, an amine, and a boronic acid. nih.gov For example, a variety of substituted aminomethyl phenol (B47542) derivatives have been synthesized through a catalyst-free Petasis-borono-Mannich reaction between substituted salicylaldehydes, secondary amines, and various boronic acids in cyclopentyl methyl ether at 80 °C. nih.gov
The proposed mechanism for the Petasis reaction differs from the traditional Mannich reaction. nih.gov It is believed to proceed through the formation of a boronate intermediate from the reaction of the boronic acid and the hydroxy group of the carbonyl component (in this case, salicylaldehyde). This is followed by condensation with the amine to form an iminium ion, which then undergoes an intramolecular transfer of the organic group from the boron atom to the iminium carbon.
Three-Component Condensation Protocols
Three-component condensation reactions are a cornerstone of diversity-oriented synthesis. In the context of this compound and its analogues, these protocols offer a direct and efficient means of assembly.
One such protocol involves the one-pot reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and piperidine to synthesize piperidinium (B107235) 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-diones). researchgate.net This pseudo-four-component reaction proceeds cleanly and in high yields without the need for column chromatography. researchgate.net
Another example is the synthesis of highly functionalized piperidines through a one-pot, five-component reaction catalyzed by iodine. researchgate.net While not directly yielding this compound, this demonstrates the power of multicomponent strategies in constructing complex piperidine-containing scaffolds. The development of new multicomponent reactions for the synthesis of tetrasubstituted pyridines also highlights the ongoing innovation in this field. rsc.org
Catalytic Systems in the Synthesis of this compound Analogues
The choice of catalyst can significantly impact the efficiency, selectivity, and environmental footprint of a chemical synthesis. Both heterogeneous and homogeneous catalysts have been employed in the synthesis of this compound analogues.
Heterogeneous Catalysis (e.g., Magnetic Nanoparticles, Resin-Based Catalysts)
Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture and the potential for recycling and reuse. This aligns with the principles of green chemistry.
Magnetic nanoparticles have emerged as effective catalyst supports. For instance, a magnetic nanocomposite, Fe3O4@GO@AG@Cu(II), has been utilized for the Petasis–Borono Mannich reaction to synthesize aminophenols with high conversion rates in a solvent-free environment. nih.gov The catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity.
Resin-based catalysts, such as Amberlyst 15, have also been employed in one-pot three-component condensation reactions to produce substituted pyridines. rsc.org These solid acid catalysts are advantageous due to their stability, non-corrosive nature, and simple work-up procedures.
| Catalyst | Reaction Type | Starting Materials | Product Type | Key Advantages |
| Fe3O4@GO@AG@Cu(II) | Petasis–Borono Mannich | Salicylaldehydes, Amines, Boronic Acids | Aminophenols | High conversion, solvent-free, catalyst is magnetically recoverable and reusable. nih.gov |
| Amberlyst 15 | Three-Component Condensation | β-Ketoester, Ammonia, Alkynone | Substituted Pyridines | Solid acid catalyst, stable, non-corrosive, simple work-up. rsc.org |
| Acidic Alumina (Microwave-assisted) | Mannich Reaction | 2-Naphthol, Aromatic Aldehydes, Secondary Amines | Aminonaphthols | Solvent-free, rapid reaction times. rsc.org |
Homogeneous Catalysis (e.g., Cerium Salts, Copper Complexes)
Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit high activity and selectivity.
Cerium salts have been investigated as catalysts for various organic transformations. While direct application to this compound synthesis is not extensively documented, their Lewis acidic nature suggests potential utility in promoting condensation reactions.
Copper complexes have been more widely studied. For example, a four-component Cu(II)-catalyzed Petasis-like reaction of amines, formaldehyde (B43269), boronic acids, and alkynes has been reported to yield tertiary propargylamines. nih.gov This demonstrates the ability of copper catalysts to facilitate multicomponent couplings.
Phenylboronic acid has also been shown to be an efficient homogeneous catalyst for the one-pot multicomponent synthesis of highly functionalized piperidines. researchgate.net The reaction of an aromatic aldehyde, an amine, and a β-ketoester in the presence of phenylboronic acid affords the corresponding piperidine derivatives in good yields.
| Catalyst | Reaction Type | Starting Materials | Product Type | Key Features |
| L-Proline | Mannich Reaction | 2-Naphthol, Aromatic Aldehydes, Piperidine | Betti Bases | Organocatalyst, solvent-free conditions, high efficiency. rsc.org |
| Phenylboronic Acid | Multicomponent Synthesis | Aromatic Aldehyde, Amine, β-Ketoester | Functionalized Piperidines | Efficient homogeneous catalyst, good yields. researchgate.net |
| Cu(II) Complexes | Petasis-like Reaction | Amines, Formaldehyde, Boronic Acids, Alkynes | Tertiary Propargylamines | Facilitates four-component coupling. nih.gov |
Green Chemistry Approaches in Synthetic Design
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of Betti bases to develop more environmentally benign and efficient protocols. researchgate.net These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
Several green methods have been successfully employed for the synthesis of this compound and its analogs. These include solvent-free reactions, the use of alternative and greener solvents like water or polyethylene (B3416737) glycol (PEG), and energy-efficient techniques such as microwave and ultrasound irradiation. rsc.org
Solvent-Free and Catalyst-Free Synthesis: One of the simplest and most effective green approaches is to perform the Betti reaction under solvent-free conditions. The direct condensation of 2-naphthol, an aldehyde, and piperidine can proceed efficiently at elevated temperatures without the need for a solvent, significantly reducing organic waste. rsc.org In some cases, these reactions can also be performed without a catalyst, further enhancing their green credentials. rsc.org For instance, the reaction of 2-aminopyrimidine (B69317) derivatives, salicylaldehyde, and various naphthols has been shown to afford the corresponding aminonaphthols in high yields (85–93%) within 25–30 minutes at 80°C under solvent-free and catalyst-free conditions. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.gov The application of microwave energy to the Betti reaction allows for rapid and efficient heating of the reactants, leading to the formation of this compound derivatives in a fraction of the time required by conventional heating methods. nih.gov For example, the aminoalkylation of 2-naphthol with aromatic aldehydes and secondary amines like piperidine has been achieved in 67–91% yields within just 5 minutes under solvent-free conditions using acidic alumina as a solid support and microwave irradiation. nih.gov
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another energy-efficient technique that can promote the synthesis of Betti bases. The mechanical effects of acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate the reaction rate.
The following table summarizes various green synthetic methods for Betti bases, including those closely related to this compound.
| Catalyst/Conditions | Amine | Aldehyde | Solvent | Time | Yield (%) | Reference |
| L-proline (20 mol%) | Piperidine | Aromatic aldehydes | Solvent-free | 2.5–4 h | 90–96 | rsc.org |
| BiCl₃ (7.5 mol%) | Cyclic secondary amines | 2-Bromobenzaldehydes | Solvent-free | 10–15 min | 85–93 | rsc.org |
| Cu(OTf)₂·SiO₂ (10 mol%) | Alicyclic amines | Aldehydes | Neat | 0.5–3 h | 72–95 | rsc.org |
| None | 2-Aminopyrimidine derivatives | Salicylaldehyde | Solvent-free | 25–30 min | 85–93 | rsc.org |
| Acidic alumina/Microwave | Piperidine, Pyrrolidine, Morpholine | Aromatic aldehydes | Solvent-free | 5 min | 67–91 | nih.gov |
Reaction Mechanism Elucidation for Formation Pathways
The formation of this compound via the Betti reaction is a specific instance of the more general Mannich reaction. chem-station.comwikipedia.org The mechanism has been a subject of study to understand the formation of the C-C and C-N bonds in a single synthetic operation.
The generally accepted mechanism for the Betti reaction proceeds through a series of equilibrium steps, as outlined below: rhhz.netwikipedia.org
Imine/Iminium Ion Formation: The reaction is initiated by the condensation of the aldehyde with the secondary amine (piperidine) to form an iminium ion. This step is often the rate-determining step and can be catalyzed by acid or base. In the case of piperidine, it can also act as a base catalyst. rhhz.net
Nucleophilic Attack of Naphthol: The electron-rich naphthalen-2-ol then acts as a nucleophile. The hydroxyl group of the naphthol can be deprotonated, increasing its nucleophilicity. The resulting naphthoxide ion attacks the electrophilic carbon of the iminium ion. This attack occurs preferentially at the C1 position of the naphthalene (B1677914) ring due to the directing effect of the hydroxyl group and the greater resonance stabilization of the resulting intermediate. wikipedia.org
Proton Transfer: A final proton transfer step regenerates the aromaticity of the naphthalene ring and neutralizes the product, yielding the final this compound.
An alternative pathway suggests the initial reaction between the aldehyde and the naphthol to form an ortho-quinone methide (o-QM) intermediate. rsc.org This highly reactive intermediate then undergoes a 1,4-conjugate addition (Michael addition) with the amine to furnish the final product. rsc.org
The elucidation of the Betti reaction mechanism relies on the identification of key intermediates. While the transient nature of these intermediates makes their isolation challenging, their existence is supported by mechanistic studies and trapping experiments.
Iminium Ion: The formation of the iminium ion from the aldehyde and amine is a well-established step in Mannich-type reactions. Its presence can be inferred from the reaction kinetics and by carrying out the reaction in the absence of the naphthol component and observing the formation of the corresponding enamine or aminal.
Ortho-Quinone Methide (o-QM): The involvement of an o-quinone methide intermediate is supported by several lines of evidence. rsc.org These reactive species can be generated from Betti bases under certain conditions, for instance, through thermal decomposition. rsc.org The o-QM can then be trapped by various nucleophiles. In the context of the Betti reaction, the in situ generated o-QM is proposed to be rapidly consumed by the amine present in the reaction mixture. The formation of the o-QM is believed to occur through the condensation of the naphthol with the aldehyde.
Spectroscopic techniques such as NMR can be employed to monitor the progress of the reaction and, in some cases, to detect the presence of more stable intermediates or to analyze the diastereomeric ratio of the products in real-time. nih.govcnr.itresearchgate.net For instance, crude product NMR spectra have been used to monitor the conversion and diastereomeric ratio in the synthesis of related naphthoxazine derivatives formed from Betti bases. nih.govresearchgate.net
Enantioselective and Diastereoselective Synthesis of Chiral Analogues
The carbon atom bearing the piperidinyl and naphthyl groups in this compound is a stereocenter. Consequently, the development of enantioselective and diastereoselective methods for the synthesis of chiral analogues is of great importance, particularly for applications in asymmetric catalysis and medicinal chemistry. wikipedia.org
A powerful strategy for achieving stereocontrol in the Betti reaction is the use of chiral auxiliaries. osi.lvsigmaaldrich.comnih.govresearchgate.net A chiral auxiliary is a chiral moiety that is temporarily attached to one of the reactants to direct the stereochemical outcome of the reaction, after which it can be removed. wikipedia.org
In the context of the Betti reaction, a straightforward approach to diastereoselective synthesis is to employ an enantiomerically pure amine. chem-station.comcnr.it For example, the reaction of 2-naphthol and an aldehyde with an enantiopure amine, such as (R)- or (S)-1-phenylethylamine, can lead to the preferential formation of one diastereomer of the corresponding Betti base. chem-station.com The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack of the naphthol onto the chiral iminium ion formed in situ. It has been observed that when an (S)-1-arylethylamine is used, the (S,S)-diastereomer of the product is often obtained in prevalence. cnr.it
The diastereomeric excess (d.e.) of the reaction can often be enhanced by optimizing the reaction conditions, such as temperature and solvent. chem-station.com In some cases, the initial diastereomeric ratio can improve over time as the reaction mixture reaches thermodynamic equilibrium, leading to the crystallization of the more stable diastereomer. chem-station.com The absolute configuration of the newly formed stereocenter can be determined by techniques such as X-ray crystallography or NMR analysis, often by comparing the chemical shifts of key protons, such as the benzylic proton. cnr.it
The following table presents an example of a diastereoselective Betti reaction.
| Naphthol | Aldehyde | Chiral Amine | Conditions | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| 2-Naphthol | Benzaldehyde | (R)-(+)-1-Phenylethylamine | 60°C, 8 h, solvent-free | 98% | 93 | chem-station.com |
Advanced Spectroscopic and Crystallographic Characterization Techniques Applied to 1 Piperidin 2 Yl Naphthalen 2 Ol
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups present within a molecule. For 1-(Piperidin-2-yl)naphthalen-2-ol, these methods would reveal characteristic vibrational modes corresponding to its distinct structural components.
The FT-IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group on the naphthalene (B1677914) ring. The N-H stretching vibration of the piperidine (B6355638) ring would likely appear in a similar region, potentially overlapping with the O-H band. Aromatic C-H stretching vibrations from the naphthalene ring would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic naphthalene ring typically appear in the 1500-1600 cm⁻¹ region. Bending vibrations for C-H and N-H bonds, as well as C-O and C-N stretching vibrations, would be present in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the compound.
Complementing the FT-IR data, the FT-Raman spectrum would highlight different vibrational modes. Due to the selection rules of Raman spectroscopy, the non-polar C=C bonds of the naphthalene ring are expected to show strong signals. The symmetric stretching of the piperidine ring may also be more prominent in the Raman spectrum compared to the IR spectrum.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| O-H Stretch (Phenolic) | 3200-3600 (broad) | FT-IR |
| N-H Stretch (Piperidine) | 3200-3500 | FT-IR |
| Aromatic C-H Stretch | 3000-3100 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | 2850-2960 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | 1500-1600 | FT-IR, FT-Raman |
| C-O Stretch (Phenolic) | 1200-1260 | FT-IR |
| C-N Stretch | 1020-1250 | FT-IR |
Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information on the chemical environment of individual protons and carbon atoms.
In the ¹H NMR spectrum of this compound, the aromatic protons of the naphthalene ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. rsc.org The exact chemical shifts and coupling patterns would depend on the substitution pattern and the electronic effects of the hydroxyl and piperidinyl groups. The proton of the hydroxyl group (O-H) would likely be a broad singlet, its chemical shift being sensitive to solvent and concentration. The proton attached to the nitrogen of the piperidine ring (N-H) would also appear as a singlet or a broad signal. The protons of the piperidine ring would resonate in the upfield region, generally between δ 1.5 and 3.5 ppm. rsc.org The proton at the C2 position of the piperidine ring, being adjacent to the naphthalene ring, would likely be the most downfield of the piperidine protons.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the naphthalene ring would resonate in the aromatic region, approximately between δ 110 and 155 ppm. rsc.org The carbon bearing the hydroxyl group (C2 of naphthalene) would be significantly downfield due to the deshielding effect of the oxygen atom. The carbon atoms of the piperidine ring would appear in the aliphatic region, typically between δ 20 and 60 ppm. rsc.org The carbon at the C2 position of the piperidine ring would be the most downfield among the piperidine carbons due to its attachment to the aromatic system.
| Proton Type | Expected ¹H NMR Chemical Shift (ppm) |
| Aromatic (Naphthalene) | 7.0 - 8.0 rsc.org |
| Phenolic OH | Variable, broad singlet |
| Piperidine NH | Variable, broad singlet |
| Piperidine CH (C2) | ~3.0 - 3.5 |
| Piperidine CH₂ | 1.5 - 3.0 rsc.org |
| Carbon Type | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic C (Naphthalene) | 110 - 155 rsc.org |
| Aromatic C-OH | ~150 - 155 |
| Piperidine C2 | ~50 - 60 |
| Piperidine C3-C6 | 20 - 50 rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (MS, HR-MS)
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.
For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum, corresponding to its molecular weight. In high-resolution mass spectrometry, the exact mass of the molecular ion can be used to confirm the molecular formula, C₁₅H₁₇NO. rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the piperidinyl group, leading to a fragment corresponding to the hydroxynaphthyl cation. Another likely fragmentation would be the cleavage of the piperidine ring, resulting in various smaller charged fragments. The McLafferty rearrangement is also a possibility if the geometric requirements are met.
| Ion | Description |
| [M]⁺ | Molecular Ion |
| [M-C₅H₁₀N]⁺ | Loss of the piperidinyl radical |
| [C₁₀H₇O]⁺ | Naphthol fragment |
Ultraviolet-Visible Spectroscopy in Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The naphthalene ring system in this compound contains a conjugated π-system, which will give rise to characteristic UV-Vis absorption bands.
The spectrum is expected to show strong absorptions in the UV region, typically with multiple bands corresponding to π → π* transitions of the naphthalene ring. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted naphthalene. The piperidine group, being a saturated heterocycle, is not expected to contribute significantly to the UV-Vis absorption in the near-UV and visible regions. The position and intensity of the absorption bands can be influenced by the solvent polarity.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry.
For this compound, X-ray crystallography would confirm the connectivity of the atoms and provide precise measurements of the bond lengths and angles within both the naphthalene and piperidine rings.
Determination of Intramolecular Interactions (e.g., Hydrogen Bonding)
One of the key pieces of information that can be obtained from X-ray crystallography is the nature of intermolecular and intramolecular interactions, particularly hydrogen bonding. In the solid state, it is highly probable that the hydroxyl group on the naphthalene ring and the nitrogen atom of the piperidine ring engage in hydrogen bonding. An intramolecular hydrogen bond could exist between the phenolic hydrogen and the piperidine nitrogen, forming a six-membered ring. Alternatively, intermolecular hydrogen bonds could dominate the crystal packing, where the hydroxyl group of one molecule interacts with the piperidine nitrogen of a neighboring molecule. The determination of these interactions is crucial for understanding the solid-state properties of the compound.
Computational and Theoretical Chemistry Studies on 1 Piperidin 2 Yl Naphthalen 2 Ol Systems
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular structures, energies, and various other properties with a high degree of accuracy. For a molecule like 1-(Piperidin-2-yl)naphthalen-2-ol, these methods would provide fundamental insights into its behavior. DFT, with functionals such as B3LYP, is often chosen for its balance of computational cost and accuracy in studying organic molecules.
Geometry Optimization and Molecular Conformation Predictions
The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.
Given the flexibility of the piperidine (B6355638) ring and the rotational freedom of the bond connecting it to the naphthalene (B1677914) group, multiple stable conformations (conformers) might exist. Computational methods can predict the relative energies of these conformers, identifying the most likely structures the molecule will adopt. A study on a related compound, 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, utilized the DFT B3LYP/6-311G(d,p) basis set for its structural optimization. researchgate.net It is generally observed that computed bond lengths and angles in the gaseous phase might be slightly larger than those determined experimentally in the solid state due to intermolecular interactions in the crystal lattice. researchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value (Å/°) |
| Bond Length | C(naphthyl)-C(piperidyl) | Data not available |
| C(piperidyl)-N | Data not available | |
| O-H | Data not available | |
| Bond Angle | C-N-C (piperidine) | Data not available |
| C(naphthyl)-C(piperidyl)-N | Data not available | |
| Dihedral Angle | N-C-C-C (piperidine) | Data not available |
This table is for illustrative purposes only. The values are dependent on specific computational results which are not currently available.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of vibration, such as stretching, bending, or twisting of chemical bonds.
For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, N-H stretch of the piperidine amine, C-H stretches of the aromatic and aliphatic parts, and various C-C and C-N stretching and bending modes within the fused ring and piperidine structures. Theoretical spectra are often scaled to better match experimental data, accounting for systematic errors in the computational methods. ekb.eg
Table 2: Hypothetical Selected Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Data not available |
| N-H Stretch | Data not available |
| Aromatic C-H Stretch | Data not available |
| Aliphatic C-H Stretch | Data not available |
| C=C Aromatic Stretch | Data not available |
This table is for illustrative purposes only. The values are dependent on specific computational results which are not currently available.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications. Computational chemistry provides several descriptors to quantify these properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and more reactive. For instance, in a study of a related aminonaphthol, the HOMO and LUMO were found to be localized on specific parts of the molecule, with a calculated energy gap of 4.45 eV. researchgate.net
Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
This table is for illustrative purposes only. The values are dependent on specific computational results which are not currently available.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.
For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, indicating these are sites for electrophilic interaction. The hydrogen of the hydroxyl group would likely show a positive potential.
Mulliken Charge Analysis
Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimate of the partial atomic charges. These charges offer insights into the electronic distribution and can help explain a molecule's polarity and reactivity. While Mulliken charges are known to be dependent on the basis set used in the calculation, they can provide a useful qualitative picture of charge distribution. For this compound, this analysis would assign specific charge values to each atom, highlighting the electronegativity differences between atoms like oxygen, nitrogen, and carbon.
Table 4: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound
| Atom | Predicted Mulliken Charge (a.u.) |
| O (hydroxyl) | Data not available |
| N (piperidine) | Data not available |
| H (hydroxyl) | Data not available |
| C (attached to O) | Data not available |
| C (attached to piperidine) | Data not available |
This table is for illustrative purposes only. The values are dependent on specific computational results which are not currently available.
Global Reactivity Descriptors
Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. For systems similar to this compound, these descriptors quantify the molecule's stability and reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), chemical potential (μ), global hardness (η), and the global electrophilicity index (ω).
The HOMO-LUMO energy gap is a primary indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In related heterocyclic naphthalene derivatives, DFT calculations have been used to determine these values. The analysis of HOMO-LUMO orbitals helps in understanding electron transfer, with the HOMO region acting as the electron donor site and the LUMO region as the electron acceptor site. For instance, in the analysis of a related naphthazarin system, Fukui functions were applied to identify local electrophilicity and nucleophilicity, providing insights into how different parts of the molecule contribute to its reactivity. The piperidine and naphthol moieties in this compound would be expected to be the primary sites for such interactions.
Table 1: Representative Global Reactivity Descriptors (Illustrative)
| Descriptor | Symbol | Value (eV) - Illustrative | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -5.8 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.2 | Electron-accepting ability |
| Energy Gap | ΔE | 4.6 | Chemical stability and reactivity |
| Chemical Potential | µ | -3.5 | Tendency to escape from an equilibrium |
| Global Hardness | η | 2.3 | Resistance to charge transfer |
Note: The values in this table are illustrative and based on typical values for similar aromatic amine and phenol (B47542) compounds. They serve to represent the type of data generated in such a study.
Non-Covalent Interaction Analysis (NCI, Hydrogen Bonding, π-π Stacking)
Non-covalent interactions (NCIs) are fundamental to the supramolecular chemistry and crystal engineering of molecules like this compound. These interactions, though weaker than covalent bonds, govern the three-dimensional structure and packing in the solid state.
Hydrogen Bonding: The primary intramolecular non-covalent interaction expected in this molecule is a strong hydrogen bond between the hydroxyl group (-OH) of the naphthol ring and the nitrogen atom of the piperidine ring. This type of interaction is well-documented in similar structures, such as Betti bases, where it significantly stabilizes the molecular conformation. Intermolecularly, the N-H of the piperidine and the O-H of the naphthol can participate in hydrogen bonding with neighboring molecules, leading to the formation of chains or more complex networks.
π-π Stacking: The planar naphthalene ring system is prone to π-π stacking interactions. These are attractive, non-covalent forces between aromatic rings. Computational studies on naphthalene and naphthol dimers have shown that parallel-displaced and T-shaped arrangements are common, driven primarily by dispersion forces. In the crystal structure of this compound, these stacking interactions would play a crucial role in the packing of molecules, often in a face-to-face or offset manner.
NCI Analysis Tools: Techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) are used to visualize and quantify these non-covalent interactions. Hirshfeld surface analysis maps the different intermolecular contacts and their relative contributions, while RDG analysis identifies the regions of space where NCIs occur, distinguishing between strong attractive interactions (like hydrogen bonds) and weaker van der Waals or repulsive forces.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate charge delocalization, hyperconjugative interactions, and the stabilization arising from them within a molecule. It provides a detailed picture of the bonding and electronic structure by analyzing the interactions between filled donor NBOs and empty acceptor NBOs.
For this compound, NBO analysis would reveal significant stabilization from several key interactions. The most prominent would be the delocalization of the lone pair electrons from the oxygen atom of the hydroxyl group (nO) and the nitrogen atom of the piperidine ring (nN) into the antibonding π* orbitals of the naphthalene ring system. This n → π* delocalization contributes to the stability of the molecule and indicates the electron-donating nature of the substituents.
Table 2: Typical Donor-Acceptor Interactions from NBO Analysis (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Illustrative | Interaction Type |
|---|---|---|---|
| LP (1) O | π* (C1-C10) | 25.5 | n → π* |
| LP (1) N | σ* (C-H) | 5.2 | n → σ* |
| π (C1-C2) | π* (C3-C4) | 20.1 | π → π* |
Note: This table presents hypothetical but representative E(2) values for key interactions expected in this compound based on studies of analogous compounds.
Thermal Stability and Potential Energy Surface (PES) Investigations
The thermal stability and conformational landscape of this compound can be explored through computational methods. Potential Energy Surface (PES) scans are performed to identify the most stable conformers (energy minima) and the transition states that separate them.
For this molecule, a key conformational freedom is the rotation around the single bond connecting the piperidine ring to the naphthalene moiety. A PES scan along this torsional angle would likely reveal that the most stable conformation is the one that allows for the formation of the intramolecular O-H···N hydrogen bond. This hydrogen bond would create a pseudo-six-membered ring, significantly lowering the system's energy.
Furthermore, thermodynamic parameters such as heat capacity, entropy, and enthalpy can be calculated at different temperatures using the vibrational frequencies obtained from DFT calculations. These calculations provide insight into how the stability of the molecule changes with temperature. Studies on similar flexible molecules show that multiple conformers can exist in equilibrium, with their relative populations being temperature-dependent.
Comparison of Theoretical Predictions with Experimental Data
Validating computational results against experimental data is a critical step in theoretical chemistry. For this compound, theoretical predictions for spectroscopic properties would be compared with experimental spectra to confirm the accuracy of the computed molecular structure and electronic properties.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be calculated using DFT. The predicted vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, are compared with experimental FTIR and Raman spectra. This comparison helps in assigning the observed spectral bands to specific vibrational modes, such as the O-H stretch, N-H stretch, and the aromatic C-C stretching modes. For example, in studies of naphthazarin, calculated vibrational spectra showed strong agreement with experimental data, confirming the presence of strong intramolecular hydrogen bonds.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts are then correlated with the experimental NMR data. A good correlation between the theoretical and experimental chemical shifts validates the computed geometry of the molecule in the solution phase.
Table 3: Illustrative Comparison of Calculated and Experimental Data
| Property | Calculated Value (Illustrative) | Experimental Value (Illustrative) |
|---|---|---|
| O-H Stretch (IR, cm⁻¹) | 3450 (Broad, H-bonded) | 3445 (Broad) |
| Aromatic C-H Stretch (IR, cm⁻¹) | 3050-3100 | 3060-3110 |
| ¹H NMR (OH, ppm) | 10.5 | 10.3 |
Note: This table illustrates the typical comparison made between theoretical predictions and experimental measurements. Specific values would depend on the actual experimental conditions and computational level of theory.
Chemical Reactivity and Derivatization Pathways of 1 Piperidin 2 Yl Naphthalen 2 Ol
Functional Group Interconversions on the Naphthalene (B1677914) and Piperidine (B6355638) Moieties
The inherent functionalities of 1-(piperidin-2-yl)naphthalen-2-ol, namely the hydroxyl group of the naphthalene ring and the secondary amine of the piperidine moiety, are amenable to a range of interconversions. These reactions are fundamental for creating libraries of derivatives with altered properties.
The phenolic hydroxyl group can readily undergo O-alkylation to form ethers. This transformation is typically achieved under Williamson ether synthesis conditions, employing an alkyl halide in the presence of a base. Greener methods utilizing ultrasonic or microwave assistance in aqueous surfactant media have also been developed for the O-alkylation of β-naphthols. scirp.org Selective O-alkylation of aminophenols can be achieved by first protecting the amino group, for instance, through the formation of a Schiff base with benzaldehyde, followed by alkylation and subsequent deprotection. researchgate.netresearchgate.net
The secondary amine of the piperidine ring is a nucleophilic center that can be derivatized through N-acylation . This reaction typically involves treatment with an acyl chloride or anhydride (B1165640) to furnish the corresponding amide. N-acylation is a widely employed transformation for modifying the properties of amine-containing compounds. nih.gov
Furthermore, the secondary alcohol that would be formed upon reduction of a potential ketone precursor to the piperidine ring can be oxidized. The oxidation of amino alcohols can be challenging due to the potential for side reactions, but chemoselective methods have been developed. For instance, the use of a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system allows for the aerobic oxidation of unprotected amino alcohols to the corresponding amino carbonyl compounds in good yields. nih.gov The oxidation of N-naphthylhydroxylamines to nitrosonaphthols by air has also been reported, highlighting the susceptibility of naphthylamine derivatives to oxidation. rsc.org
| Starting Material Analogue | Reaction Type | Reagents and Conditions | Product Type | Reference |
| β-Naphthol | O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Alkoxy-naphthalene | scirp.org |
| o-Aminophenol | Selective O-Alkylation | 1. Benzaldehyde; 2. Alkyl halide, Base; 3. Acid hydrolysis | o-Alkoxyaniline | researchgate.netresearchgate.net |
| Phosphatidylethanolamine | N-Acylation | Acyl donor phospholipid | N-Acylphosphatidylethanolamine | nih.gov |
| Unprotected Amino Alcohols | Aerobic Oxidation | AZADO, Cu catalyst, Air | Amino Carbonyl Compound | nih.gov |
Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings
The naphthalene ring system of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.
Electrophilic Aromatic Substitution (SEAr) is a hallmark reaction of aromatic compounds. In the case of 2-naphthol (B1666908) derivatives, the hydroxyl group is a powerful activating group and directs incoming electrophiles primarily to the ortho and para positions. For 1-substituted-2-naphthols, the position of further electrophilic attack is influenced by the nature of the substituent at the 1-position. The piperidinylmethyl group at C1 is an activating group, and thus, electrophilic substitution is anticipated to occur at the C4 position of the naphthalene ring. stackexchange.com This is because the carbocation intermediate formed by attack at C4 is more stabilized by resonance, with one of the resonance structures retaining a fully aromatic benzene (B151609) ring. stackexchange.com
Common electrophilic substitution reactions that can be envisaged for this scaffold include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is often reversible. libretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl chloride with a Lewis acid catalyst (e.g., AlCl₃). libretexts.org The regioselectivity of Friedel-Crafts acylation of naphthalene can be sensitive to reaction conditions. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) on the naphthalene ring is less common as the ring is electron-rich. However, SNAr can occur if the ring is substituted with strong electron-withdrawing groups. While this compound itself is not pre-disposed to SNAr, derivatives bearing electron-withdrawing groups, such as a nitro group introduced via electrophilic substitution, could potentially undergo nucleophilic displacement of a suitably positioned leaving group. nih.govyoutube.com
| Reaction | Electrophile | Predicted Major Product |
| Nitration | NO₂⁺ | 4-Nitro-1-(piperidin-2-yl)naphthalen-2-ol |
| Bromination | Br⁺ | 4-Bromo-1-(piperidin-2-yl)naphthalen-2-ol |
| Sulfonation | SO₃ | This compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-1-(piperidin-2-yl)naphthalen-2-ol |
Ring-Opening and Ring-Closing Reactions of Heterocyclic Moieties
The piperidine ring in this compound can participate in both ring-opening and ring-closing reactions, leading to significant structural modifications.
Ring-Opening Reactions of the piperidine moiety can be achieved under specific conditions. For instance, N-aryl or N-alkyl substituted piperidines can undergo ring-opening functionalization. mdpi.com The formation of bicyclic aziridinium (B1262131) ions from non-activated aziridines and their subsequent ring-opening with nucleophiles provides a route to substituted piperidines, suggesting that under certain activation conditions, the piperidine ring itself could be opened. researchgate.net The regioselective opening of epoxides fused to a piperidine ring has also been demonstrated, highlighting the influence of the heterocyclic core on reactivity. youtube.com
Ring-Closing Reactions involving the functional groups of this compound can lead to the formation of new heterocyclic systems. A notable example is the synthesis of naphthoxazines . Betti bases, which share the aminonaphthol core, are known precursors to naphthoxazines through reaction with aldehydes or other reagents. nih.govrsc.org For example, the reaction of a Betti base with n-butanal can yield a naphthoxazine derivative. nih.gov The synthesis of naphtho[1,2-e]pyrazolo[5,1-b] nih.govrsc.orgoxazines has been achieved through the condensation of 1-dimethylaminomethyl-2-naphthols with bromopyrazoles, proceeding through a proposed o-methylenequinone intermediate. osi.lv Similarly, various catalysts have been employed for the one-pot synthesis of naphtho[1,2-e] nih.govrsc.orgoxazines from β-naphthol, primary amines, and formaldehyde (B43269). nih.govnih.gov These examples strongly suggest that this compound could be a valuable precursor for the synthesis of fused oxazine (B8389632) ring systems.
| Betti Base Analogue | Reagent | Product Type | Reference |
| (S)-(+)-1-(Aminobenzyl)-2-naphthol | n-Butanal | Naphthoxazine | nih.gov |
| 1-Dimethylaminomethyl-2-naphthol | Bromopyrazole | Naphtho[1,2-e]pyrazolo[5,1-b] nih.govrsc.orgoxazine | osi.lv |
| β-Naphthol, Primary Amine | Formaldehyde | Naphtho[1,2-e] nih.govrsc.orgoxazine | nih.gov |
Role as a Precursor in the Synthesis of More Complex Molecular Architectures
The structural framework of this compound makes it an excellent building block for the synthesis of more elaborate molecules. Its identity as a Betti base places it within a class of compounds well-recognized for their utility in organic synthesis. nih.govrsc.orgbohrium.comresearchgate.netresearchgate.net
Betti bases are frequently employed in multicomponent reactions (MCRs) , which are powerful tools for generating molecular diversity and complexity in a single step. bohrium.comresearchgate.net The presence of the hydroxyl and amino functionalities allows for further reactions and the construction of novel scaffolds. For instance, Betti bases have been used as starting materials for the diastereoselective α-C-H functionalization of the N-heterocyclic ring to synthesize ring-fused oxazines. nih.gov
The synthesis of Betti bases themselves, often through a one-pot condensation of a naphthol, an aldehyde, and an amine, highlights their accessibility as synthetic intermediates. nih.govtandfonline.com The derivatization of the resulting Betti base can then lead to a wide array of more complex structures. For example, the synthesis of Betti base derivatives of the antibiotic tylosin (B1662201) has been reported. nih.gov
The functional groups on the this compound scaffold offer multiple handles for further synthetic manipulations, enabling its incorporation into larger, more complex molecules with potential applications in medicinal chemistry and materials science. The ability to readily modify both the naphthalene and piperidine moieties, as well as to use the entire structure as a building block in more elaborate synthetic schemes, underscores the versatility of this compound.
Investigation of Molecular Interactions and Mechanisms of Biological Relevance Non Clinical Research
Molecular Docking Studies for Ligand-Target Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding affinity and interaction between a ligand, such as 1-(Piperidin-2-yl)naphthalen-2-ol, and its biological target.
Recent studies have utilized molecular docking to explore the binding of piperidine (B6355638) derivatives to various enzymes. For instance, research on piperidine derivatives as inhibitors of tyrosinase and pancreatic lipase (B570770) has demonstrated their potential for dual inhibitory activity. nih.govresearchgate.net These computational analyses have provided valuable insights into the binding modes and affinities of these compounds. nih.govresearchgate.net Similarly, docking studies on naphthol-containing compounds have revealed significant binding energies against targets like HDACs-2, suggesting their potential as anticancer agents. ekb.eg
In the context of P2Y14 receptor antagonists, molecular modeling based on a P2Y12 receptor structure has shown stable and persistent key interactions for piperidine-containing compounds. nih.govresearchgate.net Furthermore, docking studies of piperidin-4-imine derivatives with EACP reductase enzyme have revealed favorable Glide dock scores, indicating strong binding potential. dovepress.com The binding affinity of various quinoline-based molecules, which share structural similarities with the naphthalene (B1677914) core, has also been investigated against anticancer targets, showing promising results. nih.gov
Characterization of Binding Pockets and Key Interacting Residues
The efficacy of a ligand is often determined by its interaction with specific amino acid residues within the binding pocket of a target protein. Molecular docking studies have been crucial in identifying these key interactions for derivatives of this compound.
For example, in the inhibition of pancreatic lipase, docking simulations have shown that piperidine derivatives can bind within the active site, interacting with key residues. nih.gov Although not forming a covalent bond with the catalytic Ser152 like the known inhibitor orlistat, the binding mode is similar, suggesting a competitive inhibition mechanism. researchgate.net In another study, the interaction of thiopyrano[2,3-b]quinoline derivatives with the anticancer protein CB1a revealed interactions with amino acid residues such as PHE A-15, TRP A-12, LYS A-16, and LYS A-26. nih.gov
Computational Prediction of Enzyme Inhibition Mechanisms (e.g., Pancreatic Lipase, Cholinesterases)
Computational methods are increasingly used to predict how a compound might inhibit an enzyme. For piperidine derivatives, these predictions have been particularly insightful for enzymes like pancreatic lipase and cholinesterases.
Studies have shown that piperidine derivatives can act as dual inhibitors of tyrosinase and pancreatic lipase, with kinetic analyses revealing a competitive mode of inhibition for the lead compounds. nih.govresearchgate.net For pancreatic lipase, in silico studies have identified piperine (B192125) and capsaicin (B1668287) as potential inhibitors with favorable binding energies. nih.gov These compounds were found to interact with key residues in the substrate-binding site, namely Ser-152 and His-263. nih.gov Such computational predictions are vital for understanding the anti-obesity potential of these bioactive compounds and guide further experimental investigations. nih.gov The inhibition of pancreatic lipase is a recognized strategy for managing obesity, as this enzyme is responsible for the hydrolysis of a significant portion of dietary fats. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR studies have been instrumental in optimizing its therapeutic potential.
Research on piperidine derivatives as inhibitors of MenA, an enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, has explored the impact of modifications to different molecular regions. nih.gov These studies have led to the identification of novel inhibitors with improved potency and pharmacokinetic properties. nih.gov Similarly, SAR analysis of piperidine-based compounds as dual inhibitors of tyrosinase and pancreatic lipase has helped identify key substituents that influence their bioactivity. nih.gov
The development of benzothiazole (B30560) derivatives has also benefited from SAR studies, which have guided the synthesis of compounds with potential as molecular probes for tau protein, implicated in Alzheimer's disease. rsc.org Furthermore, quantitative structure-activity relationship (QSAR) studies on benzothiazoles and naphthoquinone derivatives have provided models to predict their biological activities as antimicrobial and pathogenic agents, respectively. researchgate.netbrieflands.com
Mechanistic Insights into Antioxidant Activity (e.g., Free Radical Scavenging)
The antioxidant properties of compounds are often attributed to their ability to scavenge free radicals, which are implicated in various diseases. The piperidine and naphthalene moieties present in this compound suggest potential antioxidant activity.
Piperine, a major component of black pepper containing a piperidine ring, has been shown to possess direct antioxidant activity against various free radicals. nih.gov It acts as a hydroxyl and superoxide (B77818) radical scavenger and can inhibit lipid peroxidation. nih.gov The antioxidant mechanism of piperine involves quenching free radicals and preventing the depletion of glutathione (B108866) (GSH). nih.gov Similarly, extracts from black pepper have demonstrated strong total antioxidant activity and free radical scavenging capabilities in various assays, including the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov
The DPPH assay is a common method used to evaluate the free radical scavenging activity of compounds by their ability to donate a hydrogen atom to the stable DPPH radical. researchgate.net Understanding the reaction mechanism between antioxidants and DPPH is crucial for quantifying their antioxidant potential. researchgate.net
Molecular Basis of Antimicrobial Activity against Pathogens
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Compounds containing the piperidine and naphthalene scaffolds have shown promise in this area.
Piperidine derivatives have been investigated for their activity against Mycobacterium tuberculosis. nih.gov SAR studies have led to the development of potent inhibitors of MenA, an essential enzyme for the survival of this bacterium. nih.gov Naphthyridine derivatives have also demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative pathogens, including multi-drug resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. mdpi.com The mechanism of action for some of these compounds involves the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. mdpi.com
A novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which contains a piperazine (B1678402) ring (structurally related to piperidine) and a naphthalene core, has shown significant antimicrobial activity against Staphylococcus strains. nih.govnih.gov Studies have revealed that PNT is taken up by microbial cells, leading to cell disruption, and one of its mechanisms of action is the inhibition of DNA gyrase. nih.govnih.gov Similarly, new naphtho nih.govekb.egnih.govtriazol-thiadiazin derivatives have exhibited good antimicrobial activity, particularly against Gram-positive bacteria, which is attributed to the presence of lipophilic moieties. umsha.ac.ir
Applications of 1 Piperidin 2 Yl Naphthalen 2 Ol and Its Derivatives in Advanced Materials and Catalysis
Utilization as Ligands in Metal Coordination Complexes
The nitrogen atom of the piperidine (B6355638) ring and the hydroxyl group of the naphthalene (B1677914) ring in 1-(piperidin-2-yl)naphthalen-2-ol provide two potential coordination sites, making it a viable candidate for use as a bidentate ligand in metal coordination complexes. The formation of stable chelates with various transition metals can be anticipated, a property that is foundational to many catalytic and material applications.
While direct studies on the coordination complexes of this compound are not extensively documented, the coordination chemistry of similar bidentate ligands containing piperidine or naphthalene moieties is well-established. For instance, Schiff bases derived from substituted phenols and amines readily form stable complexes with transition metals like Cu(II), Co(II), and Ni(II). researchgate.net In these complexes, the ligand typically coordinates to the metal center through the imine nitrogen and the deprotonated phenolic oxygen. researchgate.net Similarly, piperazine-containing macrocycles have been shown to form stable complexes with transition metals, with the nitrogen atoms of the piperazine (B1678402) ring acting as key coordination sites. chemicalbook.com
The general synthetic approach to such complexes often involves the reaction of the ligand with a metal salt in a suitable solvent, frequently under reflux conditions. researchgate.net The resulting metal complexes are often colored solids, stable under ambient conditions. researchgate.net The coordination geometry of these complexes, which can range from square planar to octahedral, is influenced by the nature of the metal ion and the ligand itself. researchgate.net
Table 1: Examples of Metal Complexes with Related Ligand Structures
| Ligand Type | Metal Ions | Typical Coordination | Reference |
| Schiff Base (Phenol-Imine) | Cu(II), Co(II), Ni(II) | Bidentate (N, O) | researchgate.net |
| Piperazine Macrocycle | Transition Metals | Multidentate (N) | chemicalbook.com |
| Hydrazone (Naphthol-based) | Co(II), Ni(II), Cu(II) | Bidentate (N, O) | |
| Azo Ligand (Naphthol-based) | Ni(II), Pd(II), Pt(IV), Au(III) | Bidentate (N, O) |
The data from related compounds strongly suggests that this compound would act as a competent bidentate ligand, forming stable complexes with a variety of metal ions. The specific electronic and steric properties of this ligand would, in turn, influence the chemical and physical properties of the resulting metal complexes, opening avenues for their use in catalysis and materials science.
Catalytic Applications in Organic Synthesis
The chiral nature of this compound and its ability to coordinate with metal centers make it a promising candidate for applications in catalysis, particularly in asymmetric synthesis.
The development of chiral ligands and catalysts for enantioselective transformations is a cornerstone of modern organic synthesis. Derivatives of 2-naphthol (B1666908) have been successfully employed in asymmetric catalysis. For example, chiral N,N'-dioxide-scandium(III) complexes have been used as catalysts for the enantioselective hydroxylative dearomatization of 2-naphthols, yielding ortho-quinol derivatives with high enantioselectivity. researchgate.net In these systems, the chiral ligand environment dictates the stereochemical outcome of the reaction.
While direct catalytic applications of this compound are yet to be widely reported, its structural features are highly relevant. The chiral center at the 2-position of the piperidine ring, in proximity to the coordinating naphthalene-2-ol moiety, could provide effective stereochemical control in metal-catalyzed reactions. This is analogous to the use of other chiral ligands in asymmetric synthesis, where the ligand's stereochemistry is transferred to the product.
Direct C-H functionalization is a powerful tool for the efficient synthesis of complex molecules. The naphthalene core of this compound makes it a relevant substrate and potentially a directing group in such reactions. The regioselective functionalization of naphthalenes is a significant area of research, with various strategies developed to control the position of new bond formation.
Metal-catalyzed C-H functionalization reactions of naphthalenes often rely on directing groups to achieve high regioselectivity. The hydroxyl and piperidinyl groups in this compound could potentially act as directing groups, guiding the functionalization to specific positions on the naphthalene ring. For instance, gold-catalyzed C-H functionalization of naphthols with α-aryl-α-diazoesters has been shown to be highly regioselective, with the outcome influenced by the ligand and counteranion. This highlights the potential to selectively modify the naphthalene scaffold of the title compound.
Furthermore, iron-catalyzed C-H functionalization reactions using diazoalkanes have been shown to be effective for aromatic compounds, proceeding via a metal-carbene intermediate. The application of such methodologies to derivatives of this compound could lead to the synthesis of novel and structurally diverse compounds.
Exploration in Sensing and Molecular Recognition Systems
Derivatives of naphthalene and piperidine are well-represented in the design of fluorescent chemosensors and molecular recognition systems due to their favorable photophysical properties and ability to engage in specific intermolecular interactions.
Naphthalene-based fluorescent probes are known for their high quantum yields and sensitivity to the local environment. The fluorescence of these systems can be modulated by the presence of analytes such as metal ions or changes in pH. For instance, naphthalimide-piperazine derivatives have been designed as "on" and "off" fluorescent switches for pH and heavy metal ions like Hg²⁺ and Cu²⁺. The mechanism of sensing often involves photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are affected by the binding of the analyte to the receptor part of the molecule.
The this compound scaffold is well-suited for the development of such sensors. The piperidine nitrogen can act as a proton or metal ion binding site, while the naphthalene moiety serves as the fluorophore. The binding event would be expected to alter the electronic properties of the molecule, leading to a detectable change in its fluorescence emission.
In the realm of molecular recognition, the specific three-dimensional structure of this compound, including its chirality, makes it a candidate for the development of receptors that can selectively bind to other chiral molecules. The hydrogen bonding capabilities of the hydroxyl and amine groups, along with potential π-π stacking interactions involving the naphthalene ring, can contribute to specific and strong binding events.
Potential in Functional Polymeric Materials (e.g., Polynaphthoxazines)
Polymers incorporating naphthalene units in their backbone are known for their high thermal stability and excellent mechanical properties, owing to the rigidity and aromaticity of the naphthalene group. Naphthoxazines, which are precursors to polynaphthoxazine resins, are typically synthesized from a naphthol, a primary amine, and formaldehyde (B43269).
The structure of this compound contains the key naphthol and amine functionalities required for the synthesis of a naphthoxazine monomer. Although the amine is secondary in this case, which would lead to a different ring-opening polymerization behavior, the principle remains relevant. The reaction of the hydroxyl group of the naphthalen-2-ol with formaldehyde and the secondary amine of the piperidine ring could potentially lead to the formation of a novel naphthoxazine monomer.
The subsequent thermal or cationic ring-opening polymerization of such a monomer would result in a polynaphthoxazine with a unique structure, incorporating the piperidine ring into the polymer backbone. This could impart specific properties to the resulting polymer, such as altered solubility, thermal behavior, and potential for post-polymerization modification. The synthesis of hydroxyl-terminated naphthoxazines has been reported, which can then be used as initiators for the ring-opening polymerization of other monomers, leading to the formation of block copolymers with tailored properties. This suggests a pathway for integrating the this compound motif into more complex macromolecular architectures.
Future Directions and Emerging Research Avenues for 1 Piperidin 2 Yl Naphthalen 2 Ol Chemistry
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 1-(Piperidin-2-yl)naphthalen-2-ol and its derivatives lies in the adoption of greener and more efficient methodologies. Traditional synthetic approaches often rely on harsh reagents and multi-step processes that can be both costly and environmentally taxing. Emerging research focuses on overcoming these limitations.
Key Future Directions:
Catalytic Asymmetric Synthesis: The development of novel catalytic systems, particularly those employing earth-abundant metals, will be crucial for the enantioselective synthesis of the chiral piperidine (B6355638) moiety. acs.orgmdpi.com Rhodium-catalyzed asymmetric reductive Heck reactions and chemo-enzymatic dearomatization of pyridiniums are promising strategies to create enantioenriched 3-substituted piperidines, which could be adapted for the synthesis of the this compound backbone. acs.org
Green Chemistry Principles: The application of green chemistry principles, such as the use of supercritical fluids for extraction and separation of alkaloids, offers a sustainable alternative to conventional methods. rsc.org This approach minimizes the use of hazardous solvents and reduces waste.
Modular and Convergent Synthesis: A modular strategy, where the piperidine and naphthalene (B1677914) fragments are synthesized separately and then coupled, could offer greater flexibility and efficiency. nih.gov This approach allows for the independent modification of each component, facilitating the rapid generation of a diverse library of derivatives. For instance, a scalable, chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester has been developed, which can undergo sequential functionalizations. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
Potential Applications:
Predictive Modeling: Deep learning models, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), can be trained on existing data of similar compounds to predict the bioactivity of new this compound derivatives. stanford.edu These models can learn from molecular representations like SMILES strings to forecast properties. stanford.edu
Generative Models: Generative AI models can design entirely new molecules with desired characteristics. nature.com By training on a library of known bioactive compounds, these models can generate novel this compound analogs that are optimized for specific biological targets.
Accelerated Discovery: The integration of AI can significantly shorten the drug discovery timeline by prioritizing the synthesis of compounds with the highest probability of success, thereby reducing the time and cost of experimental screening. cas.orgmdpi.com
Advanced In Silico Screening for New Biological Targets
Identifying the biological targets of this compound and its derivatives is paramount to understanding their therapeutic potential. Advanced in silico screening methods provide a powerful and efficient means to explore the vast landscape of biological space. mdpi.comresearchgate.netnvidia.commmsl.czeurofinsdiscovery.com
Screening Strategies:
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a potential protein target is known, molecular docking simulations can be used to predict the binding affinity and orientation of this compound. mdpi.comnvidia.comresearchgate.net This technique allows for the rapid screening of large compound libraries against a specific target.
Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, LBVS methods can be employed. mdpi.comnvidia.com These approaches use the chemical structure of known active molecules to identify other compounds with similar properties, based on the principle that structurally similar molecules often exhibit similar biological activities.
Target Prediction Tools: Computational tools and web servers are available that can predict the most likely biological targets of a small molecule based on its chemical structure and comparison to databases of known ligand-target interactions. nih.govbiorxiv.org These tools can help to generate hypotheses about the mechanism of action of this compound.
Exploration of Photo-Induced Reactivity and Transformations
The naphthalenol moiety within this compound suggests a rich potential for photochemical reactions. The absorption of light can lead to excited electronic states with unique reactivity, opening up avenues for novel transformations and applications. elsevier.comacs.orgdtic.mil
Areas for Investigation:
Photoinduced Electron Transfer (PET): PET is a process where an excited molecule transfers an electron to or from another molecule, leading to the formation of radical ions. taylorandfrancis.comwikipedia.org This can initiate a cascade of chemical reactions. The interaction between the electron-rich naphthalenol and the piperidine ring could lead to interesting PET phenomena upon photoexcitation, potentially enabling novel synthetic transformations or the development of photoswitchable molecules. rsc.orgnih.govacs.org
Photocycloadditions: The aromatic naphthalene core could participate in photocycloaddition reactions with other unsaturated molecules, leading to the formation of complex polycyclic structures.
Photosensitization: this compound could act as a photosensitizer, transferring energy to other molecules to initiate photochemical processes. This could be harnessed for applications in photodynamic therapy or photocatalysis. Recent advancements in visible-light-promoted carbene transfer reactions have expanded the toolkit for synthesizing heterocyclic compounds. rsc.org
Design of Hybrid Systems and Multi-Functional Materials
The distinct piperidine and naphthalenol components of this compound make it an ideal candidate for the design of hybrid molecules and multifunctional materials. eurekaselect.comelsevier.comrsc.orgresearchgate.netnih.gov This approach involves combining two or more pharmacophoric units or functional moieties to create a single entity with enhanced or multiple properties.
Future Prospects:
Hybrid Drugs: By linking this compound to another bioactive molecule, it may be possible to create hybrid drugs with dual modes of action or improved pharmacokinetic profiles. eurekaselect.comrsc.orgnih.gov This strategy can be particularly valuable for treating complex diseases. nih.gov
Multifunctional Nanoparticles: The compound could be incorporated into multifunctional nanoparticles for applications in drug delivery and molecular imaging. nih.govnih.govbohrium.commdpi.comresearchgate.net For example, it could serve as a targeting ligand to direct nanoparticles to specific cells or tissues, or its fluorescent properties could be utilized for imaging purposes.
Smart Materials: The potential for photo-induced changes in the structure and properties of this compound could be exploited in the development of "smart" materials that respond to light stimuli. These materials could have applications in areas such as responsive drug delivery systems or optical sensors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Piperidin-2-yl)naphthalen-2-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions between naphthalen-2-ol and piperidine derivatives under reflux conditions. For example, analogous structures (e.g., 1-[(3-Methylpiperidin-1-yl)(3-nitrophenyl)methyl]naphthalen-2-ol) were synthesized by heating naphthalen-2-ol, aldehydes, and substituted piperidines at 100°C for 12 hours in ethanol . Yield optimization requires controlled stoichiometry, solvent selection (e.g., ethanol or dichloromethane for crystallization), and monitoring intramolecular hydrogen bonding, which stabilizes the product .
Q. How can X-ray crystallography validate the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction analysis confirms bond lengths, angles, and conformational stability. For similar naphthol derivatives, dihedral angles between aromatic systems (e.g., naphthyl and piperidine rings) range from 64° to 78°, with intramolecular O–H⋯N hydrogen bonding (bond length ~1.9–2.1 Å) critical for structural rigidity . Refinement parameters (e.g., R factor ≤0.083) and riding-motion approximation for H-atom placement are standard .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodology :
- FT-IR : Identify functional groups via O–H stretching (~3485 cm⁻¹), C=N stretching (~1600 cm⁻¹), and aromatic C–H vibrations (~3050 cm⁻¹) .
- NMR : Analyze piperidine ring proton environments (δ 1.5–3.0 ppm for CH₂ groups) and naphthalene aromatic protons (δ 6.5–8.5 ppm) .
- Elemental Analysis : Verify purity (e.g., C, H, N percentages within ±0.5% of theoretical values) .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact. For structurally related compounds, emergency measures include rinsing eyes with water (15+ minutes) and ethanol washing for skin exposure . Toxicity data for naphthalene derivatives suggest monitoring for respiratory irritation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For analogous Schiff base naphthol derivatives, DFT studies correlate intramolecular charge transfer with antioxidant activity . Software like Gaussian or ORCA can simulate vibrational spectra and hydrogen-bonding networks .
Q. What strategies resolve contradictions in catalytic activity data for naphthol-piperidine hybrids?
- Methodology :
- Control Experiments : Test for solvent polarity effects (e.g., dichloromethane vs. DMSO) on reaction rates .
- Steric Analysis : Compare catalytic efficiency of derivatives with varying piperidine substituents (e.g., 3-methylpiperidine reduces steric hindrance vs. bulkier groups) .
- Kinetic Profiling : Use Arrhenius plots to differentiate temperature-dependent vs. steric-limited mechanisms .
Q. How does the compound’s stereochemistry influence biological activity (e.g., antimicrobial potential)?
- Methodology : Enantiomeric resolution via chiral HPLC or crystallization separates stereoisomers. For piperidine-naphthol hybrids, axial chirality in the piperidine ring can enhance binding to microbial enzymes (e.g., cytochrome P450). Bioassays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) quantify MIC values .
Q. What role does intramolecular hydrogen bonding play in stabilizing the compound’s pharmacological profile?
- Methodology : Compare bioactivity of derivatives with/without O–H⋯N bonds. For example, hydrogen-bond-stabilized conformers of 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride show improved solubility and β-blocker activity . Molecular dynamics simulations (e.g., GROMACS) model hydrogen-bond persistence in aqueous environments .
Data Presentation
Table 1 : Key Structural and Spectroscopic Parameters for this compound Analogues
| Parameter | Value/Observation | Reference |
|---|---|---|
| Dihedral Angle (Naphthyl-Piperidine) | 64.14°–78.53° | |
| O–H⋯N Bond Length | ~1.9–2.1 Å | |
| FT-IR C=N Stretch | 1600–1620 cm⁻¹ | |
| DFT HOMO-LUMO Gap | 3.2–4.1 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
